5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride
Description
5-(Azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidine ring at position 5 and a 4-chlorobenzyl group at position 3. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological and synthetic applications.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O.ClH/c13-10-3-1-8(2-4-10)5-11-15-12(17-16-11)9-6-14-7-9;/h1-4,9,14H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUSQHKQEJMZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)CC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-[(4-Chlorophenyl)Methyl]-5-(Chloromethyl)-1,2,4-Oxadiazole
The initial step focuses on constructing the oxadiazole ring with a 4-chlorobenzyl group at position 3 and a chloromethyl group at position 5.
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Formation of Amidoxime Intermediate :
Treatment of 4-chlorobenzyl cyanide with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding amidoxime (1 ) (Scheme 1). This reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile group, followed by tautomerization. -
Cyclization with Chloroacetyl Chloride :
The amidoxime (1 ) reacts with chloroacetyl chloride in dry acetone at 0–5°C, facilitated by triethylamine as a base. The reaction forms 3-[(4-chlorophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole (2 ) through cyclodehydration (Scheme 1). The chloromethyl group at position 5 serves as a leaving group for subsequent functionalization.
Scheme 1 :
Key Data :
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Yield: 78–85% (after recrystallization from ethanol/water).
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Characterization: (400 MHz, CDCl): δ 7.35 (d, 2H, Ar–H), 7.25 (d, 2H, Ar–H), 4.50 (s, 2H, CH), 3.95 (s, 2H, CHCl).
Hydrochloride Salt Formation
The free base (4 ) is converted to its hydrochloride salt to enhance stability and solubility.
Acid-Mediated Protonation
Treatment of compound 4 with hydrogen chloride gas in anhydrous diethyl ether at 0°C yields the hydrochloride salt (5 ) as a white crystalline solid (Scheme 3). Excess HCl is removed under reduced pressure, and the product is dried in vacuo.
Scheme 3 :
Key Data :
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Yield: 90–95%.
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Melting Point: 182–184°C (decomposition).
Alternative Synthetic Routes
Direct Cycloaddition Approach
A [3+2] cycloaddition between 4-chlorobenzonitrile oxide and azetidin-3-yl nitrile under microwave irradiation offers a one-step route. However, this method suffers from poor regioselectivity (<50% yield) and is less favored.
Coupling of Preformed Oxadiazole and Azetidine
Azetidin-3-yl carboxylic acid (6 ) is converted to its acyl chloride (7 ), which reacts with 4-chlorobenzylamidoxime (1 ) to form the oxadiazole directly. This method avoids the chloromethyl intermediate but requires stringent anhydrous conditions.
Analytical and Optimization Considerations
Reaction Monitoring
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 175.62 g/mol. Its structure features an azetidine ring, which contributes to its biological activity. The presence of the 1,2,4-oxadiazole moiety is significant for its interaction with biological targets.
Research indicates that 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to interact with bacterial membranes or inhibit essential enzymes involved in bacterial metabolism.
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been explored. Studies focusing on its mechanism of action reveal that it may disrupt cellular signaling pathways critical for cancer cell survival .
- Neurological Applications : The azetidine ring is known for its neuroprotective effects. Compounds containing this moiety have been investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter levels or providing antioxidant effects .
Case Studies and Research Findings
- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant antibacterial activity against various strains of bacteria. The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results .
- Cancer Research : In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression .
- Neuroprotective Effects : Research conducted on animal models indicated that compounds similar to this compound could reduce oxidative stress markers in neuronal tissues, suggesting potential applications in neuroprotection .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural analogs of 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride, focusing on substituent variations, molecular properties, and synthetic relevance.
Table 1: Comparison of 1,2,4-Oxadiazole Derivatives
Structural and Functional Differences
Substituent Effects on Lipophilicity :
- The 4-chlorobenzyl group in the target compound increases aromaticity and lipophilicity compared to the 2-methoxyethyl analog (logP estimated to be ~2.5 vs. ~1.8) .
- Replacement of the azetidine ring with a chloromethyl group (as in 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole) reduces steric hindrance but may compromise metabolic stability due to increased electrophilicity .
Synthetic Accessibility :
- The azetidine-3-yl moiety is typically introduced via nucleophilic substitution or cyclization reactions. For example, 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride is synthesized by coupling azetidine with pre-functionalized oxadiazole intermediates under acidic conditions .
- Bromobenzyl analogs (e.g., 5-(azetidin-3-yl)-3-(4-bromobenzyl)-1,2,4-oxadiazole hydrochloride) are synthesized similarly but face discontinuation due to challenges in large-scale purification .
Chlorophenyl-substituted oxadiazoles (e.g., 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole) are explored as intermediates in pesticide synthesis, leveraging the chloro group’s stability and hydrophobic interactions .
Biological Activity
5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride is a compound that belongs to the class of 1,2,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties. The structural diversity of oxadiazole derivatives allows for modifications that can enhance their biological efficacy and selectivity against various targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, modifications to the oxadiazole scaffold have been shown to improve cytotoxicity against various cancer cell lines. The compound has been evaluated for its activity against several tumor types:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
| HCT116 (Colon Cancer) | 9.7 |
These values indicate that the compound exhibits significant cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival such as Histone Deacetylase (HDAC) and Thymidylate Synthase .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase in various cancer cell lines .
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, this oxadiazole derivative has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. Moreover, it exhibits antimicrobial activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may serve as a dual-action agent against both cancer and infectious diseases .
Case Studies
A recent study investigated the effects of this compound in vivo using a xenograft model of human breast cancer. Mice treated with varying doses showed significant tumor regression compared to controls. Histological analysis revealed reduced cell proliferation and increased apoptosis in treated tumors .
Another study focused on its anti-inflammatory properties in a rat model of arthritis. Treatment with the compound resulted in a marked reduction in joint swelling and inflammatory markers compared to untreated controls .
Q & A
Basic Research Questions
What are the key synthetic methodologies for preparing 5-(azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole hydrochloride?
The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole core. A common approach includes:
- Step 1 : Formation of amidoxime intermediates via reaction of nitriles with hydroxylamine.
- Step 2 : Cyclization with carboxylic acid derivatives (e.g., chloroacetyl chloride) under basic conditions to form the oxadiazole ring .
- Step 3 : Functionalization of the azetidine moiety, followed by salt formation (hydrochloride) using HCl in a solvent like ethanol .
Optimization may require adjusting reaction temperatures (e.g., reflux in acetonitrile) and stoichiometric ratios to improve yield .
How is the structural integrity of this compound validated in academic research?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., 4-chlorophenylmethyl group at position 3) and azetidine ring geometry .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks matching the molecular formula (CHClNO) .
- X-ray Crystallography : For unambiguous confirmation of the 3D arrangement, though no direct data exists for this compound. Comparative analysis with structurally similar oxadiazoles (e.g., cyclopropyl-substituted analogs) can provide insights .
What are the recommended safety protocols for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a cool, dry environment, sealed under inert gas (e.g., nitrogen) to prevent degradation .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
- Substituent Variation : Compare analogs with different substituents (e.g., replacing 4-chlorophenyl with trifluoromethyl or methoxy groups) to assess impacts on target binding .
- Core Modifications : Test derivatives with pyrazole or triazole rings instead of oxadiazole to evaluate scaffold specificity .
- Assay Selection : Use enzyme inhibition assays (e.g., kinase or protease panels) and cell-based models (e.g., antimicrobial MIC tests) to quantify activity .
What computational strategies are suitable for predicting its pharmacokinetic properties?
- Molecular Docking : Simulate interactions with receptors (e.g., bacterial enzymes or cancer targets) using software like AutoDock Vina. Focus on the oxadiazole ring’s electron-deficient nature and the 4-chlorophenyl group’s hydrophobicity .
- ADME Prediction : Tools like SwissADME can estimate solubility, permeability, and metabolic stability. The compound’s LogP (~2.5, inferred from analogs) suggests moderate lipophilicity .
How can contradictions in reported biological data for oxadiazole derivatives be resolved?
- Meta-Analysis : Compare datasets across studies to identify variables (e.g., assay conditions, cell lines). For example, antimicrobial activity may vary due to Gram-positive vs. Gram-negative bacterial models .
- Dose-Response Curves : Re-evaluate EC values under standardized conditions to isolate structure-specific effects from experimental noise .
- Synergistic Studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms behind inconsistent potency .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key Parameters to Monitor |
|---|---|---|
| Synthesis | Cyclization reactions, salt formation | Yield optimization, reaction time, purity (HPLC) |
| Characterization | NMR, HRMS, XRD | Chemical shift consistency, isotopic patterns |
| Biological Testing | MIC assays, enzyme inhibition | IC, Z’-factor for assay robustness |
| Computational Modeling | Docking, QSAR | Binding affinity (ΔG), pharmacokinetic descriptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
